3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-catalyzed condensation reaction of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
The use of eco-friendly and cost-effective catalysts, such as metal-free synthetic routes, is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new substituents to the isoxazole ring.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and the position of substitution on the isoxazole ring.
Scientific Research Applications
3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine: This compound shares a similar core structure but differs in the functional groups attached to the isoxazole ring.
3,5-Disubstituted isoxazoles: These compounds have different substituents on the isoxazole ring, leading to variations in their biological activities and applications.
Uniqueness
3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-yl)propanal |
InChI |
InChI=1S/C9H11NO2/c11-6-2-4-8-7-3-1-5-9(7)12-10-8/h6H,1-5H2 |
InChI Key |
MXZTXQITRLFKFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)ON=C2CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.